C12H20ClN3O2S
Description
C₁₂H₂₀ClN₃O₂S is a heterocyclic organic compound with a pyrimidine core structure. Its IUPAC name is 4-Ethoxy-2-methylsulfanyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS: 1353980-50-3) . The molecular weight is 305.8241 g/mol, and it exists as a hydrochloride salt, enhancing its solubility in polar solvents. Key structural features include:
- Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms.
- Ethoxy group (-OCH₂CH₃): Enhances lipophilicity and metabolic stability.
- Methylsulfanyl (-SCH₃): Contributes to sulfur-mediated interactions in biological systems.
- Piperidin-4-yloxy substituent: A cyclic amine moiety that improves bioavailability and receptor binding.
Properties
IUPAC Name |
ethyl 2-(4-aminopiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S.ClH/c1-3-17-11(16)10-8(2)14-12(18-10)15-6-4-9(13)5-7-15;/h9H,3-7,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNMNTMTHLBEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCC(CC2)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C12H20ClN3O2S typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of a suitable precursor, followed by a series of chemical reactions such as alkylation, chlorination, and sulfonation. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced technologies such as flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
C12H20ClN3O2S: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
C12H20ClN3O2S: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of C12H20ClN3O2S involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Physical and Chemical Properties (Table 1)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀ClN₃O₂S | |
| Molecular Weight (g/mol) | 305.82–305.8241 | |
| Purity | ≥95% | |
| Storage Conditions | Not specified (likely 2–8°C) | |
| Safety Data | Hazard statements unspecified |
Comparison with Structural Analogs
C₁₂H₂₀ClN₃O₂S belongs to the pyrimidine class, which is widely studied in medicinal chemistry. Below is a comparative analysis with three analogs:
Table 2: Structural and Functional Comparison
Key Findings:
Substituent Impact :
- The ethoxy group in C₁₂H₂₀ClN₃O₂S provides optimal lipophilicity compared to methoxy (Analog 1), balancing solubility and membrane permeability .
- Methylsulfanyl at position 2 enhances sulfur-π interactions in enzyme binding, a feature absent in Analog 2, which shows reduced activity .
Piperidine vs. Azetidine :
- Replacing piperidine with azetidine (Analog 3) increases molecular weight but introduces steric hindrance, reducing efficacy despite improved selectivity .
Safety Profile :
- C₁₂H₂₀ClN₃O₂S lacks explicit hazard data in public records, whereas Analog 3 has documented toxicity due to azetidine’s metabolic instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
